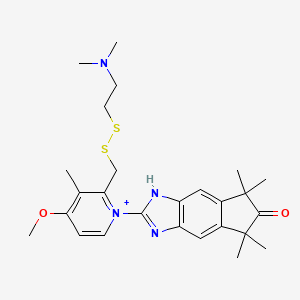
Triethylamine, 2-(5-bromo-2-methoxybenzyloxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triethylamine, 2-(5-bromo-2-methoxybenzyloxy)- is a chemical compound with the molecular formula C14H22BrNO2 and a molecular weight of 316.23398 g/mol . This compound is characterized by the presence of a triethylamine group attached to a 5-bromo-2-methoxybenzyloxy moiety. It is commonly used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
The synthesis of Triethylamine, 2-(5-bromo-2-methoxybenzyloxy)- involves several steps. One common method includes the reaction of 5-bromo-2-methoxybenzyl alcohol with triethylamine in the presence of a suitable catalyst. The reaction conditions typically involve heating the reactants under reflux and using an inert atmosphere to prevent oxidation . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
Triethylamine, 2-(5-bromo-2-methoxybenzyloxy)- undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: It can undergo oxidation to form corresponding oxides or other oxidized products.
Reduction Reactions: Reduction of this compound can lead to the formation of dehalogenated products.
Common reagents used in these reactions include sodium hydroxide, potassium permanganate, and hydrogen gas. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Triethylamine, 2-(5-bromo-2-methoxybenzyloxy)- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound can be used in the study of biological pathways and mechanisms.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Triethylamine, 2-(5-bromo-2-methoxybenzyloxy)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Triethylamine, 2-(5-bromo-2-methoxybenzyloxy)- can be compared with other similar compounds, such as:
- 2-(5-bromo-2-methoxybenzyloxy)diethylamine
- 2-(5-bromo-2-methoxybenzyloxy)ethylamine
These compounds share similar structural features but differ in the number and type of alkyl groups attached to the nitrogen atom. The unique combination of the triethylamine group and the 5-bromo-2-methoxybenzyloxy moiety gives Triethylamine, 2-(5-bromo-2-methoxybenzyloxy)- its distinct chemical properties and reactivity.
Propiedades
Número CAS |
109410-00-6 |
|---|---|
Fórmula molecular |
C14H22BrNO2 |
Peso molecular |
316.23 g/mol |
Nombre IUPAC |
2-[(5-bromo-2-methoxyphenyl)methoxy]-N,N-diethylethanamine |
InChI |
InChI=1S/C14H22BrNO2/c1-4-16(5-2)8-9-18-11-12-10-13(15)6-7-14(12)17-3/h6-7,10H,4-5,8-9,11H2,1-3H3 |
Clave InChI |
NHFHSXGYQFGVOF-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCOCC1=C(C=CC(=C1)Br)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-but-2-enedioic acid;ethyl (1R,2S)-2-[[2-hydroxyethyl(methyl)amino]methyl]-1-phenylcyclopropane-1-carboxylate](/img/structure/B12737089.png)










![(4S,4aR,7S,7aR,12bS)-7-hydroxy-9-methoxy-3-methyl-1,2,4,4a,7,7a-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-13-one](/img/structure/B12737156.png)

![(6R,10bS)-6-(4-methylsulfanylphenyl)-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline;perchloric acid](/img/structure/B12737168.png)
